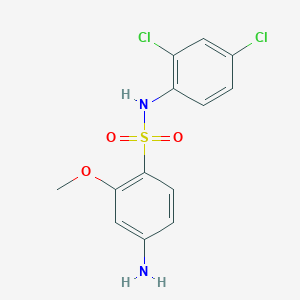

4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide

Übersicht

Beschreibung

4-Amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide is a chemical compound characterized by its complex molecular structure, which includes an amino group, a dichlorophenyl group, a methoxy group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent chlorination introduces the dichlorophenyl group, and methoxylation adds the methoxy group. Finally, sulfonation and amination reactions complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and specific reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride may be used.

Reduction: Reducing agents like iron and hydrochloric acid or hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties

Sulfonamides have been widely studied for their antibacterial properties. The compound has demonstrated efficacy against a range of bacterial infections. Its mechanism involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This action disrupts the production of nucleic acids and proteins in bacteria, leading to their growth inhibition.

Case Study: Treatment of Bacterial Infections

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of sulfonamide derivatives in treating infections caused by Staphylococcus aureus and Escherichia coli. The compound showed significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to existing antibiotics like trimethoprim-sulfamethoxazole .

Agricultural Applications

Herbicidal Activity

Research indicates that compounds similar to 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide exhibit herbicidal properties. They function by inhibiting specific metabolic pathways in plants, leading to stunted growth or death.

Case Study: Herbicide Development

A patent application (US20080051596A1) describes the use of sulfonamide derivatives as potent herbicides against various weeds. The compound's structure allows it to target specific enzymes in plant metabolism, making it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science

Polymer Synthesis

The compound can be utilized as a building block in polymer chemistry. Its sulfonamide group can participate in various polymerization reactions, leading to the formation of novel materials with tailored properties.

Case Study: Synthesis of Conductive Polymers

Research has shown that incorporating sulfonamide derivatives into polymer matrices can enhance electrical conductivity. A study demonstrated that polymers synthesized with this compound exhibited improved charge transport properties, making them suitable for applications in organic electronics and sensors .

Wirkmechanismus

The mechanism by which 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Amino-2,6-dichlorophenol: Similar in structure but lacks the methoxy and sulfonamide groups.

N-(2,4-dichlorophenyl)acetamide: Similar core structure but different functional groups.

Uniqueness: The presence of the methoxy and sulfonamide groups in 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide distinguishes it from similar compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a sulfonamide group, which is known for its role in various pharmacological applications, including antibacterial and carbonic anhydrase inhibition.

Chemical Structure and Properties

- Molecular Formula : C13H12Cl2N2O3S

- Molecular Weight : 347.22 g/mol

- CAS Number : 17608904

The compound features a dichlorophenyl group and a methoxy substitution, contributing to its unique biological activity profile.

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. A study evaluated the antibacterial efficacy of various sulfonamides against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed potent activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like ciprofloxacin .

Carbonic Anhydrase Inhibition

The compound has been investigated for its potential as a carbonic anhydrase (CA) inhibitor. A series of experiments showed that sulfonamide derivatives could effectively bind to different CA isoforms (I, II, VI, etc.), with varying affinities. The binding affinity was assessed using fluorescent thermal shift assays and isothermal titration calorimetry. Notably, compounds with a similar structure to this compound demonstrated nanomolar affinities towards CA I .

Cardiovascular Effects

In vivo studies have also explored the cardiovascular effects of related sulfonamide compounds. For instance, one study indicated that certain benzenesulfonamides could lower perfusion pressure in rat models, suggesting their potential role in modulating cardiovascular function through calcium channel interactions . This aligns with findings that indicate sulfonamides may influence blood pressure regulation via calcium channel inhibition .

Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Effective against E. coli | |

| Carbonic Anhydrase Inhibition | High affinity for CA I | |

| Cardiovascular Modulation | Decreased perfusion pressure |

Case Study: Antibacterial Screening

In a study conducted on synthesized sulfonamides, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined alongside zone of inhibition measurements. Results indicated that this compound exhibited significant antibacterial properties comparable to standard treatments .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Theoretical models such as ADME/PK assessments provide insights into absorption, distribution, metabolism, and excretion (ADME) properties. These parameters are essential for predicting the therapeutic potential and safety profile of the compound in clinical settings .

Eigenschaften

IUPAC Name |

4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3S/c1-20-12-7-9(16)3-5-13(12)21(18,19)17-11-4-2-8(14)6-10(11)15/h2-7,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMWMULHSYEATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.